REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:16]C(=O)C)[C:10]2[N:11]([CH3:15])[CH:12]=[N:13][CH:14]=2)=[CH:5][C:4]=1[F:20])#[N:2].[OH-].[Na+]>C1COCC1.O>[F:20][C:4]1[CH:5]=[C:6]([CH:9]([OH:16])[C:10]2[N:11]([CH3:15])[CH:12]=[N:13][CH:14]=2)[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
the reaction was diluted with satd
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Type
|
EXTRACTION
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Details
|
NaHCO3 solution, extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C(C=1N(C=NC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |